4-(2-Ethoxyethoxy)benzonitrile
Description
4-(2-Ethoxyethoxy)benzonitrile is a benzonitrile derivative featuring a para-substituted 2-ethoxyethoxy group (–OCH₂CH₂OCH₂CH₃). This ether chain introduces moderate hydrophobicity compared to polar substituents like amines or nitro groups, while retaining some solubility in organic solvents. Benzonitrile derivatives are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity, particularly in cyano-group transformations.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-2-13-7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
BPEBETYSJATSLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzonitrile Derivatives
Structural and Functional Group Analysis
Key structural variations among similar compounds include:
- Substituent length and branching: The ethoxyethoxy chain in 4-(2-Ethoxyethoxy)benzonitrile provides a linear ether linkage, whereas derivatives like 4-(1-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)benzonitrile feature branched chains with hydroxyl and amino groups.
- Electronic effects: Electron-donating groups (e.g., ethoxyethoxy) enhance aromatic ring electron density, contrasting with electron-withdrawing groups (e.g., nitro in 4-(2-Nitrophenoxy)benzonitrile ).
Physicochemical Properties
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